![molecular formula C13H9ClN2S B2515742 5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole CAS No. 321537-94-4](/img/structure/B2515742.png)
5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole
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Description
5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole (5-CTP) is a heterocyclic compound belonging to a group of compounds known as pyrazoles, which are five-membered aromatic rings containing a nitrogen atom. 5-CTP is a relatively new and emerging compound that has been studied for its potential applications in scientific research and laboratory experiments.
Scientific Research Applications
Proteomics Research
The compound “5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used to study protein interactions, identify proteins, or in the development of new drugs .
Solar Cell Technology
Another interesting application of this compound is in the field of solar cell technology . More specifically, it’s used in the development of non-fullerene solar cells . The compound is believed to enhance the crystallinity of polymers and tune the surface energy for film morphology optimization . This leads to improved photovoltaic performance .
properties
IUPAC Name |
5-(3-chlorothiophen-2-yl)-1-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-11-7-9-17-13(11)12-6-8-15-16(12)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUVBDHPDKGALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole |
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